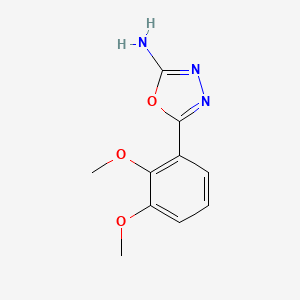

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,3-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOWTKEFHYBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640783 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016783-13-3 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 2-Amino-1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1] This five-membered ring system is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4][5]

Among its variants, the 2-amino-1,3,4-oxadiazole scaffold is of particular interest. The presence of the exocyclic amino group provides a critical vector for synthetic diversification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of a specific, high-value derivative: This compound . The inclusion of the 2,3-dimethoxyphenyl group, a common feature in bioactive molecules, offers unique electronic and steric properties that can influence biological target engagement.

This document is structured to provide not just a procedural recipe, but a deep understanding of the causality behind the synthetic strategy, empowering researchers to troubleshoot and adapt the methodology with confidence.

Section 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is most reliably achieved through the cyclization of a suitable acyclic precursor. Our retrosynthetic analysis identifies the semicarbazone derivative of 2,3-dimethoxybenzaldehyde as the pivotal intermediate. This strategy is predicated on well-established and high-yielding transformations.

The primary disconnection of the target oxadiazole ring occurs across the O1-C2 and N4-C5 bonds, leading back to the key intermediate, 2,3-dimethoxybenzaldehyde semicarbazone . This intermediate is readily accessible through a classical condensation reaction between 2,3-dimethoxybenzaldehyde and semicarbazide hydrochloride .

This two-step approach is advantageous due to the commercial availability and stability of the starting materials, the operational simplicity of the reactions, and the typically straightforward purification of the intermediate and final product.

Section 2: Experimental Protocols and Mechanistic Insights

This section details the step-by-step synthesis, integrating practical protocols with expert insights into the underlying chemical principles.

Part 2.1: Synthesis of Intermediate (I) - 2,3-Dimethoxybenzaldehyde Semicarbazone

The formation of the semicarbazone is a cornerstone of this synthesis. It proceeds via a nucleophilic addition-elimination (condensation) reaction. Semicarbazide, liberated in situ from its hydrochloride salt, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Mechanism of Semicarbazone Formation:

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,3-Dimethoxybenzaldehyde | 166.17 | 10.0 | 1.66 g |

| Semicarbazide Hydrochloride | 111.53 | 11.0 | 1.23 g |

| Sodium Acetate (Anhydrous) | 82.03 | 15.0 | 1.23 g |

| Ethanol | - | - | 20 mL |

| Water | - | - | 10 mL |

Step-by-Step Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.23 g, 11.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in a mixture of water (10 mL) and ethanol (10 mL). Stir the solution at room temperature for 15 minutes.

-

Aldehyde Addition: Prepare a separate solution of 2,3-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in ethanol (10 mL). Add this solution dropwise to the stirring semicarbazide solution.

-

Reaction Execution: Upon addition, a cloudy suspension or precipitate will begin to form. Allow the mixture to stir at room temperature for 2 hours to ensure complete reaction.[6]

-

Isolation of Intermediate: Collect the resulting white precipitate by suction filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake sequentially with cold water (2 x 15 mL) and a small amount of cold ethanol (10 mL) to remove unreacted starting materials and salts.

-

Drying: Dry the collected solid under vacuum at 50°C to a constant weight. The product, 2,3-dimethoxybenzaldehyde semicarbazone, is obtained as a white crystalline solid and is typically of sufficient purity for the next step.

Expert Insight: The use of sodium acetate is critical. It acts as a base to neutralize the HCl from the semicarbazide hydrochloride, liberating the free semicarbazide nucleophile. An excess is used to ensure the equilibrium favors the free base. The reaction is typically rapid, but allowing it to stir for 2 hours drives it to completion.

Part 2.2: Oxidative Cyclization to this compound (II)

This is the key synthetic step where the heterocyclic ring is forged. We will employ an iodine-mediated oxidative cyclization, a reliable and high-yielding method for converting semicarbazones to 2-amino-1,3,4-oxadiazoles.[2][7] The reaction proceeds via an intramolecular electrophilic cyclization, where iodine acts as the oxidizing agent to facilitate C-O bond formation.

Plausible Mechanism of Iodine-Mediated Cyclization:

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,3-Dimethoxybenzaldehyde Semicarbazone (I) | 223.24 | 5.0 | 1.12 g |

| Iodine (I₂) | 253.81 | 5.5 | 1.40 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 | 1.26 g |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the semicarbazone intermediate (1.12 g, 5.0 mmol), sodium bicarbonate (1.26 g, 15.0 mmol), and iodine (1.40 g, 5.5 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

-

Decolorization: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the excess iodine is completely discharged.

-

Isolation: The product will precipitate as a solid. Collect the solid by suction filtration.

-

Washing: Wash the crude product thoroughly with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound as a crystalline solid.

Expert Insight: Sodium bicarbonate is a crucial component, acting as a base to facilitate the initial deprotonation and to neutralize the hydrogen iodide (HI) byproduct formed during the aromatization step. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The recrystallization step is vital for obtaining a product of high analytical purity, removing any potential side products or unreacted starting materials.

Section 3: Product Characterization and Data Summary

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the aromatic protons from the dimethoxyphenyl ring, the methoxy group protons, and the amine protons. The characteristic downfield shift of the aromatic protons adjacent to the oxadiazole ring is expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the two carbonyl-like carbons of the oxadiazole ring (C2 and C5) in the 150-170 ppm range, in addition to the signals for the dimethoxyphenyl ring carbons.

-

MS (Mass Spectrometry): Will confirm the molecular weight of the final product. The molecular ion peak (M+) should correspond to the calculated mass of C₁₀H₁₁N₃O₃.

-

IR (Infrared Spectroscopy): Will show characteristic absorption bands for the N-H stretch of the amine group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), and C-O-C stretching (around 1250 cm⁻¹ and 1050 cm⁻¹).

Expected Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃O₃ |

| Molecular Weight | 221.21 g/mol |

| Typical Yield | 75-85% (after recrystallization) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~7.5-7.2 (m, 3H, Ar-H), δ ~7.1 (s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃) ppm. |

| IR (KBr) | ν ~3300, 3150 (N-H str.), ~1660 (C=N str.), ~1580 (aromatic C=C str.), ~1270, 1080 (C-O-C str.) cm⁻¹. |

References

- Preparation of semicarbazide hydrochloride. PrepChem.com.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Process for preparing semicarbazide hydrochloride.

- aminoacetone semicarbazone hydrochloride. Organic Syntheses Procedure.

- Preparation method of medical intermediate semicarbazlde hydrochloride.

- SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. YouTube.

- Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives.

- Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Electrocyclization of Semicarbazone; A Novel Route of Green Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Electrochemical Science.

- Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink.

- Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.

- Examples of 2-amino-1,3,4-oxadiazoles with diverse pharmacological activities.

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv

- Synthesis and Antioxidant Ability of 5-amino-1,3,4-oxadiazole Derivitives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI.

- 2,3-Dimethoxybenzoic acid. PubChem.

- 2,3-Dimethoxybenzoic acid ReagentPlus®, 99%. Sigma-Aldrich.

- various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity.

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Characterization of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, purification protocols, and in-depth spectroscopic analysis of this promising molecule. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document serves as a practical and scientifically rigorous resource for the characterization of this and structurally related compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Consequently, derivatives of 1,3,4-oxadiazole have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The 2-amino-5-aryl-1,3,4-oxadiazole core, in particular, has been a focal point of extensive research.

The subject of this guide, this compound, incorporates a 2,3-dimethoxyphenyl substituent. The presence and positioning of methoxy groups on a phenyl ring can significantly influence a molecule's biological activity through steric and electronic effects, as well as by providing sites for metabolic transformation. A thorough and precise characterization of this molecule is therefore a prerequisite for any further investigation into its potential therapeutic applications.

This guide will detail a reliable synthetic route and provide a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and purity assessment of this compound.

Synthesis and Purification

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is well-documented, with several established methods available. The most common and reliable approaches involve the oxidative cyclization of an appropriate precursor, typically a semicarbazone or a thiosemicarbazide. For the synthesis of this compound, a robust and scalable method is the oxidative cyclization of the corresponding semicarbazone using a mild oxidizing agent.

Rationale for the Synthetic Approach

The chosen synthetic pathway involves two key steps: the formation of a semicarbazone from 2,3-dimethoxybenzaldehyde and semicarbazide hydrochloride, followed by an oxidative cyclization. This method is favored due to the ready availability and low cost of the starting materials, straightforward reaction conditions, and generally good yields. The use of bromine in acetic acid for the cyclization is a classic and effective method for this transformation[3].

Experimental Protocol

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde Semicarbazone

-

In a 250 mL round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 20 mL of a 1:1 ethanol/water solution.

-

To this solution, add 1.66 g (0.01 mol) of 2,3-dimethoxybenzaldehyde.

-

Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 2,3-dimethoxybenzaldehyde semicarbazone.

Step 2: Oxidative Cyclization to this compound

-

In a 150 mL flask, create a slurry of the crude semicarbazone (approximately 2.23 g, 0.01 mol) and 4 g of anhydrous sodium acetate in 10 mL of glacial acetic acid[3].

-

With continuous stirring, add a solution of 0.6 mL of bromine in 5 mL of glacial acetic acid dropwise. An exothermic reaction will be observed[3].

-

Stir the mixture at room temperature for 1 hour after the addition is complete.

-

Pour the reaction mixture into 100 mL of cold water.

-

Filter the precipitated solid, wash thoroughly with water to remove any remaining acetic acid and salts, and then dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic-H (on phenyl ring) | 6.9 - 7.8 | Multiplet (m) | The protons on the substituted benzene ring will appear in the aromatic region, with their specific shifts and coupling patterns depending on the electronic effects of the methoxy groups. |

| -NH₂ (amino group) | 5.0 - 7.5 | Broad Singlet (br s) | The protons of the primary amine group typically appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration. |

| -OCH₃ (methoxy groups) | 3.8 - 4.0 | Singlet (s) | The six protons of the two methoxy groups are equivalent and will appear as a sharp singlet in the upfield region. |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=N (oxadiazole ring) | 160 - 170 | The two carbons of the 1,3,4-oxadiazole ring are in a deshielded environment and will appear at low field[7]. |

| C-NH₂ (oxadiazole ring) | 150 - 160 | The carbon atom attached to the amino group in the oxadiazole ring. |

| Aromatic Carbons | 110 - 160 | The six carbons of the phenyl ring will have distinct chemical shifts influenced by the positions of the methoxy groups. The carbons bearing the methoxy groups will be the most downfield shifted. |

| -OCH₃ (methoxy carbons) | 55 - 65 | The carbons of the methoxy groups will appear in the upfield region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch (amine) | 3100 - 3400 | Two bands, typically sharp to moderately broad. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, multiple bands. |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 3000 | Sharp bands. |

| C=N stretch (oxadiazole ring) | 1600 - 1650 | Strong intensity band. |

| N-H bend (amine) | 1550 - 1650 | Moderate to strong band. |

| C-O-C stretch (ether) | 1200 - 1300 and 1000 - 1100 | Two strong bands, characteristic of aryl ethers. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Expected Molecular Ion Peak (M⁺): m/z = 221.08

-

Fragmentation Pattern: The fragmentation of 1,3,4-oxadiazoles is complex. Common fragmentation pathways involve the cleavage of the oxadiazole ring and loss of small neutral molecules like CO, N₂, and HCN. The presence of the 2,3-dimethoxyphenyl group will also lead to characteristic fragments.

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Biological Significance

While specific biological studies on this compound are yet to be extensively reported, the well-established pharmacological profile of the 1,3,4-oxadiazole core suggests a high potential for biological activity[1][2]. The dimethoxy substitution pattern on the phenyl ring is also a common feature in many biologically active molecules. Therefore, this compound represents a promising candidate for screening in various biological assays, including but not limited to:

-

Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.

-

Anticancer screening: Evaluating cytotoxicity against various cancer cell lines.

-

Anti-inflammatory assays: Assessing its potential to inhibit inflammatory pathways.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. A reliable and scalable synthetic protocol has been detailed, along with a thorough guide to the expected outcomes of spectroscopic analysis using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While specific experimental data for this exact molecule is not yet prevalent in the literature, the provided predictions based on closely related analogs offer a solid foundation for its identification and characterization. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and characterize this and similar heterocyclic compounds, paving the way for the exploration of their therapeutic potential.

References

-

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. [Link]

-

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry. [Link]

-

1H NMR spectrum of compound 4. ResearchGate. [Link]

-

Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. PubMed. [Link]

-

Synthesis of 5-substituted-3H-[1][4][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Der Pharma Chemica. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. PubMed. [Link]

-

5-(1-(4-methoxyphenyl)-2-phenylethyl)-1,3,4-oxadiazol-2-amine. PubChemLite. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Nigerian Journal of Pharmaceutical and Pharmaceutical Sciences. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

(a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Library of Medicine. [Link]

-

Synthesis of new 2-(2,4-dimethoxyphenyl) -1,3,4- oxadiazoles and their antimicrobial activity. ResearchGate. [Link]

-

2,5-di-(3-Methoxyphenyl)-1,3,4-oxadiazole. NIST WebBook. [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-. PubChem. [Link]

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | C9H9N3O2 | CID 679504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Elucidation of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The structural confirmation of such molecules is paramount in the fields of medicinal chemistry and materials science, where a deep understanding of molecular architecture informs function and application. This document serves as a key resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not publicly available, this guide presents a detailed, predictive analysis based on established principles and spectral data from closely related analogues found in the literature.

Introduction to the Spectroscopic Characterization of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for esters and amides, and is present in numerous compounds with a wide range of biological activities.[1] Spectroscopic techniques are indispensable for the unambiguous structure determination of newly synthesized 1,3,4-oxadiazole derivatives.[2] Each method provides a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of similar structures and the well-understood effects of substituents on chemical shifts.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | m | 1H | Ar-H (H-6') |

| ~7.5-7.3 | m | 1H | Ar-H (H-4') |

| ~7.2-7.0 | m | 1H | Ar-H (H-5') |

| ~7.0 | s (broad) | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ (at C-2' or C-3') |

| ~3.8 | s | 3H | -OCH₃ (at C-2' or C-3') |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for compounds containing amine protons. The hydrogen bonding between the -NH₂ protons and the sulfoxide group of the solvent slows down the proton exchange, resulting in a broader, but observable, peak in the spectrum.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Oxadiazole ring, attached to NH₂) |

| ~158 | C-5 (Oxadiazole ring, attached to Ar) |

| ~152 | Ar-C (C-2' or C-3', attached to -OCH₃) |

| ~148 | Ar-C (C-2' or C-3', attached to -OCH₃) |

| ~125 | Ar-CH (C-6') |

| ~120 | Ar-C (C-1') |

| ~118 | Ar-CH (C-4') |

| ~115 | Ar-CH (C-5') |

| ~60 | -OCH₃ |

| ~56 | -OCH₃ |

Expert Interpretation: The downfield chemical shifts of the oxadiazole ring carbons (~165 and ~158 ppm) are characteristic and confirm the presence of this heterocyclic system. The two distinct signals for the methoxy groups suggest their attachment to different electronic environments on the phenyl ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 5 seconds, and 1024 scans.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2960-2850 | Weak | Aliphatic C-H stretching of -OCH₃ |

| ~1640 | Strong | C=N stretching of the oxadiazole ring |

| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |

| ~1260 | Strong | Asymmetric C-O-C stretching of Ar-OCH₃ |

| ~1150 | Strong | C-O-C stretching of the oxadiazole ring |

| ~1030 | Medium | Symmetric C-O-C stretching of Ar-OCH₃ |

Authoritative Grounding: The characteristic absorption bands for the 1,3,4-oxadiazole ring, particularly the C=N stretch around 1600-1650 cm⁻¹ and the C-O-C stretch within the 1000-1300 cm⁻¹ region, are well-documented and serve as reliable diagnostic peaks.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands.

IR Spectroscopy Workflow

Caption: Workflow for IR data acquisition and analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Assignment |

| ~221 | High | [M]⁺ (Molecular Ion) |

| ~190 | Moderate | [M - OCH₃]⁺ |

| ~178 | Moderate | [M - HNCO]⁺ |

| ~163 | High | [2,3-Dimethoxyphenyl-C≡O]⁺ |

| ~135 | Moderate | [2,3-Dimethoxyphenyl]⁺ |

Trustworthiness of the Protocol: Electron Ionization (EI) is a robust and widely used technique for the analysis of small, volatile organic molecules. The resulting fragmentation patterns are highly reproducible and are compiled in extensive spectral libraries, ensuring the reliability of the data.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predictive data from analogous compounds, provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data are consistent with the proposed structure and offer a detailed electronic and functional group profile of the molecule. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and provides a valuable resource for scientists working with novel heterocyclic compounds.

References

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Retrieved from [Link]

-

Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). Retrieved from [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Retrieved from [Link]

-

Kumar, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2015, 172791. Retrieved from [Link]

Sources

Crystal structure of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Crystal Structure of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse pharmacological activities and favorable physicochemical properties. Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the methodologies and anticipated findings related to the single-crystal X-ray diffraction analysis of this compound. While the definitive crystal structure of this specific molecule is not yet publicly available, this document serves as a predictive and methodological whitepaper. It outlines established protocols for synthesis and crystallization and leverages crystallographic data from closely related analogs to forecast the molecular geometry and supramolecular architecture. This guide is intended to be a valuable resource for researchers embarking on the structural characterization of novel 1,3,4-oxadiazole derivatives, providing both a practical experimental framework and a robust theoretical foundation for their work.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The stability of the oxadiazole ring, coupled with its ability to act as a hydrogen bond acceptor and its role as a bioisostere for ester and amide functionalities, makes it a privileged scaffold in drug design.[4]

The determination of the single-crystal structure of a molecule like this compound provides invaluable insights at the atomic level. This knowledge is critical for:

-

Structure-Based Drug Design: A precise understanding of the molecule's conformation and the spatial arrangement of its functional groups allows for the rational design of more potent and selective analogs that can fit into the active site of a biological target.

-

Understanding Intermolecular Interactions: The crystal packing reveals the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern how molecules recognize and interact with each other.[5] These same forces are at play in ligand-receptor binding.

-

Solid-State Characterization: For drug development professionals, knowledge of the crystal structure is fundamental to understanding and controlling solid-state properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

This guide will provide a comprehensive roadmap for the synthesis, crystallization, and structural analysis of this compound, drawing upon established methodologies and comparative analysis with known structures.

Synthesis and Purification Protocol

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is well-documented in the chemical literature. A common and effective method involves the oxidative cyclization of an aldehyde semicarbazone.[2] The following protocol is a robust and validated approach for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

-

Formation of the Semicarbazone Intermediate:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2,3-dimethoxybenzaldehyde in 30 mL of ethanol.

-

To this solution, add a solution of 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in 20 mL of water. The sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the semicarbazone product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Oxidative Cyclization to the 1,3,4-Oxadiazole:

-

Suspend the dried semicarbazone intermediate in glacial acetic acid in a 250 mL round-bottom flask.

-

Cool the suspension in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

-

The crude this compound will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure compound.

-

Single-Crystal Growth Methodologies

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6][7] The choice of crystallization method and solvent is critical.[8][9] For a small organic molecule like this compound, several techniques should be screened.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation in a loosely covered vial.[8] As the solvent slowly evaporates over days or weeks, the solution becomes supersaturated, promoting the growth of single crystals.

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[8] A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less-soluble "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Common solvent/anti-solvent pairs include chloroform/hexane and ethanol/water.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube.[10] Crystals form at the interface where the two liquids slowly mix.

Single-Crystal X-ray Diffraction (SCXRD) and Data Analysis

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is processed to determine the unit cell parameters, space group, and the electron density map of the molecule. This map is then used to solve and refine the crystal structure.

Anticipated Crystal Structure of this compound

Based on the crystal structures of analogous 5-aryl-1,3,4-oxadiazol-2-amines, we can make informed predictions about the structural features of the title compound.[11][12][13][14]

5.1. Expected Crystallographic Parameters

The compound is likely to crystallize in a centrosymmetric space group, with the monoclinic system being common for this class of molecules.

| Parameter | Predicted Value/System | Reference Analogs |

| Crystal System | Monoclinic | C9H9N3O[12], C8H7N3O[13], C15H12FN3O2[11] |

| Space Group | P21/c or C2/c | Common for organic molecules |

| Molecules per Unit Cell (Z) | 4 or 8 | Dependent on the space group |

5.2. Predicted Molecular Geometry

The 1,3,4-oxadiazole ring is expected to be essentially planar. The dihedral angle between this ring and the 2,3-dimethoxyphenyl ring will be a key feature, influencing the overall molecular conformation. In similar structures, this angle typically ranges from 10° to 30°, indicating a near-coplanar arrangement which allows for some degree of π-conjugation between the two ring systems.[12][13] The bond lengths within the oxadiazole ring are expected to be intermediate between single and double bonds, consistent with its aromatic character.

5.3. Supramolecular Assembly and Hydrogen Bonding

The primary amine group (-NH2) is a strong hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing will be dominated by intermolecular N-H···N hydrogen bonds. A common motif observed in related structures is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a characteristic R22(8) graph-set motif.[14] These dimers can then be further linked into chains or sheets, building up the three-dimensional crystal lattice.

Conclusion

The structural elucidation of this compound is a critical step in understanding its potential as a pharmacophore. This guide has outlined a clear and scientifically grounded pathway for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By leveraging data from structurally related compounds, we have established a strong predictive framework for its molecular geometry and supramolecular architecture, which is expected to be dominated by robust N-H···N hydrogen bonding interactions. The successful execution of the described protocols will provide definitive atomic-level insights, paving the way for future drug design and development efforts centered on this promising molecular scaffold.

References

- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing.

- Unknown. (n.d.).

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- University of Colorado Boulder. (n.d.). Crystallization.

- CrystEngComm. (2023, November 10). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. RSC Publishing. DOI:10.1039/D3CE00944K.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of 5-amino-1,3,4-oxadiazole Derivitives Containing 2,6-dimethoxyphenol.

- Unknown. (2021, January 17). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.

- Unknown. (n.d.). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine.

- PubMed Central. (n.d.).

- Zheng, Y., et al. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. PMC - NIH.

- ACS Publications. (n.d.). 1,3,4-Oxadiazole. Journal of the American Chemical Society.

- PLOS One. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Research journals.

- ResearchGate. (n.d.). 5-Phenyl-1,3,4-oxadiazol-2-amine.

- ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.

- NIH. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- ResearchGate. (2019, December 18). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity.

- PubMed Central. (n.d.).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Biological Activity Landscape of 5-(Aryl)-1,3,4-oxadiazol-2-amines: A Technical Exploration of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This five-membered heterocycle, characterized by its metabolic stability and capacity for hydrogen bonding, serves as a versatile bioisostere for amide and ester functionalities, enhancing the pharmacological profiles of parent molecules.[4][5] This guide delves into the anticipated biological activities of a specific, yet under-explored derivative, 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this compound is scarce, a comprehensive analysis of its structural class allows for a scientifically grounded exploration of its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document will synthesize existing knowledge, propose mechanistic pathways, and provide detailed experimental protocols to guide future research and development efforts.

The 1,3,4-Oxadiazole Scaffold: A Foundation for Pharmacological Diversity

The 1,3,4-oxadiazole nucleus is an aromatic heterocyclic system containing one oxygen and two nitrogen atoms.[6] Its derivatives are known to exhibit a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[1][7][8][9] This broad spectrum of activity is attributed to the unique electronic and structural features of the oxadiazole ring, which can engage in various non-covalent interactions with biological targets. The toxophoric –N=C–O– linkage, for instance, is thought to readily interact with nucleophilic centers in microbial cells, contributing to the antimicrobial effects of this class.[4][10]

Synthesis of this compound: A Proposed Protocol

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes.[11][12] A common and effective method involves the oxidative cyclization of semicarbazones derived from the corresponding aldehyde.[11][13] The following protocol outlines a proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde Semicarbazone

-

Dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.

Step 2: Oxidative Cyclization to this compound

-

Suspend the synthesized semicarbazone (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while stirring at room temperature.[11]

-

Continue stirring for 6-8 hours.

-

Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Causality in Experimental Choices: The use of sodium acetate in Step 1 acts as a buffer to neutralize the HCl released from semicarbazide hydrochloride, driving the condensation reaction forward. In Step 2, bromine in acetic acid serves as a mild and effective oxidizing agent to facilitate the intramolecular cyclization to the oxadiazole ring.

Caption: Synthetic workflow for the target compound.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive literature on structurally related compounds, this compound is predicted to exhibit significant biological activities.

Anticancer Potential

Derivatives of 1,3,4-oxadiazole are well-documented for their potent antiproliferative effects against a wide range of cancer cell lines.[1][14][15][16] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and growth factor signaling pathways crucial for tumor growth and survival.[8][16]

Potential Mechanisms of Action:

-

Enzyme Inhibition: 1,3,4-oxadiazoles have been shown to inhibit enzymes like telomerase, topoisomerase, and histone deacetylase (HDAC), leading to cell cycle arrest and apoptosis.[8][14]

-

Growth Factor Receptor Inhibition: Several derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), thereby blocking angiogenesis and tumor proliferation.[15][16]

-

Tubulin Polymerization Inhibition: Some analogues interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[16]

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Analogues

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | [14] |

| 5-(Pyridin-4-yl)-2-thioxo-1,3,4-oxadiazol-3-yl derivatives | VEGFR-2 | - | [15] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | - (GP: 18.22) | [13][17][18] |

| 2-(3,4,5-trimethoxyphenyl)-5-(aryl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [1] |

GP = Growth Percent as per NCI protocol.

The presence of the 2,3-dimethoxyphenyl group on the target molecule is significant. Methoxy groups are known to be important pharmacophoric features in many anticancer agents, potentially enhancing binding to target proteins through hydrogen bonding and hydrophobic interactions.

Caption: Potential inhibition of the EGFR signaling pathway.

Antimicrobial Potential

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of new antimicrobial agents.[4][9][19] These compounds have demonstrated broad-spectrum activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[10][20]

Potential Mechanisms of Action:

-

Cell Wall/Membrane Disruption: The oxadiazole ring may interfere with the biosynthesis of the microbial cell wall or disrupt the integrity of the cell membrane.[4]

-

Enzyme Inhibition: These compounds could inhibit essential microbial enzymes involved in metabolic pathways, such as purine metabolism.[4]

-

Biofilm Inhibition: Some derivatives have been shown to prevent the formation of bacterial biofilms, which is a critical factor in chronic infections.[10]

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Analogues

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |

| N-(5-aryl-1,3,4-oxadiazol-2-yl) carboxamides | Staphylococcus aureus | 4 - 32 | [10] |

| (5-Aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | MRSA | 62 | [20] |

| 2,5-disubstituted-1,3,4-oxadiazoles | E. coli, P. aeruginosa | 62.5 | [4] |

| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | 64 - 256 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination.

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of 1,3,4-oxadiazole derivatives, with some compounds showing efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6][7][21][22]

Potential Mechanisms of Action:

-

Enzyme Inhibition: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[2][21]

-

Inhibition of Protein Denaturation: Inflammation can be caused by the denaturation of proteins. Some oxadiazole derivatives have been shown to effectively inhibit protein denaturation in vitro.[22]

Table 3: Anti-inflammatory Activity of Representative 1,3,4-Oxadiazole Analogues

| Compound Class | Assay | Activity | Reference |

| N-[5-(substituted-phenyl)-[1,3,4]oxadiazol-2yl]benzamides | Carrageenan-induced rat paw edema | Good response vs. Indomethacin | [6] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | 33-62% inhibition | [23] |

| p-Toluic benzhydrazide derived oxadiazoles | Bovine serum albumin denaturation | Moderate inhibition vs. Diclofenac | [22] |

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control: A similar mixture with distilled water instead of the test compound serves as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl-1,3,4-oxadiazol-2-amines is highly dependent on the nature and position of substituents on the 5-aryl ring.

-

Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents can significantly influence activity. For instance, in some anticancer series, electron-donating groups like methoxy enhance activity, while in others, electron-withdrawing groups like halogens are favorable.[17][23]

-

Lipophilicity: The lipophilicity of the molecule, often influenced by the substituents, plays a crucial role in membrane permeability and target engagement.[20]

-

Steric Factors: The size and position of substituents can affect how the molecule fits into the binding pocket of its target protein. The 2,3-dimethoxy substitution on the target compound presents a unique steric and electronic profile that warrants investigation. The ortho and meta positions of the methoxy groups could enforce a specific conformation that may be favorable for binding to certain biological targets.

Future Directions and Research Perspectives

The evidence compiled from the extensive literature on 1,3,4-oxadiazole derivatives strongly suggests that this compound is a promising candidate for further investigation. The next logical steps involve:

-

Chemical Synthesis and Characterization: Synthesize the target compound using the proposed protocol and confirm its structure using modern analytical techniques (NMR, Mass Spectrometry, IR).

-

In Vitro Screening: Perform a comprehensive screening of the compound against a panel of cancer cell lines, pathogenic microbes, and in anti-inflammatory assays as outlined in this guide.

-

Mechanism of Action Studies: For any significant "hits" from the initial screening, conduct detailed mechanistic studies to identify the specific molecular targets.

-

Lead Optimization: Based on the initial biological data, design and synthesize new analogues with modified substitution patterns to improve potency and selectivity, guided by the SAR principles discussed.

This structured approach will enable a thorough evaluation of the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

-

Gudipati, R., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(38), 24823–24836. [Link]

-

Sławiński, J., & Szafrański, K. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

-

Oliveira, C. S., et al. (2016). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 11(9), 1105–1116. [Link]

-

Husain, A., & Ajmal, M. (2017). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Current Drug Discovery Technologies, 14(3), 167–184. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules, 26(21), 6335. [Link]

-

Ahmad, A., et al. (2023). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis. [Link]

-

Singh, P., & Kumar, A. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a93. [Link]

-

Gopșa, I., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7178. [Link]

-

Kaur, H., et al. (2018). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmaceutical Research, 7(12), 268-281. [Link]

-

Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1599-1605. [Link]

-

Moghadam, F. A., et al. (2016). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores, 4(1). [Link]

-

Szafrański, K., & Sławiński, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7651. [Link]

-

Shaik, N. B., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Pharmaceutical Sciences Asia, 48(4), 362-371. [Link]

-

Çevik, U. A., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Taibah University for Science, 16(1), 323-334. [Link]

-

Sławiński, J., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 26(23), 7119. [Link]

-

Khan, S. A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(18), 5894. [Link]

-

Al-Soud, Y. A., et al. (2017). Synthesis and Antioxidant Ability of 5-amino-1,3,4-oxadiazole Derivitives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 33(1), 433-440. [Link]

-

Kožíšek, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]

-

de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6904–6940. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]

-

Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3973. [Link]

-

Thomas, A., & Kumar, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(3), 1-13. [Link]

-

Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry, 30(9), 3213-3215. [Link]

-

Hugar, M. H., et al. (2004). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Wujec, M., & Paneth, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

-

Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1475-1497. [Link]

-

Karabanovich, G., et al. (2020). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 15(5), e0232797. [Link]

-

Karabanovich, G., et al. (2020). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 15(5), e0232797. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity | MDPI [mdpi.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijmspr.in [ijmspr.in]

- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

- 23. mdpi.com [mdpi.com]

An Investigator's Guide to Unveiling the Therapeutic Potential of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a specific, yet underexplored derivative: 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct empirical data for this compound is nascent, this document synthesizes existing knowledge on the 1,3,4-oxadiazole core and the bio-relevant 2,3-dimethoxyphenyl moiety to propose high-priority therapeutic targets and outline a robust, multi-pronged experimental strategy for their validation. This guide is structured not as a rigid protocol, but as an investigative roadmap, empowering researchers with the rationale and methodologies to systematically uncover the compound's mechanism of action and therapeutic promise.

Chapter 1: The Scientific Premise - Deconstructing the Molecule

The therapeutic potential of this compound stems from the synergistic interplay of its two key structural components: the 1,3,4-oxadiazole ring and the 2,3-dimethoxyphenyl substituent.

-

The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a privileged scaffold in drug discovery, known to be a bioisostere of amides and esters, which can enhance binding to biological targets through hydrogen bonding interactions.[3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4] The anticancer properties are often attributed to the inhibition of crucial enzymes and growth factors such as vascular endothelial growth factor receptor (VEGFR), histone deacetylases (HDACs), and topoisomerases.[5][6]

-

The 2,3-Dimethoxyphenyl Moiety: The substitution pattern on the phenyl ring is critical in defining the molecule's pharmacological profile. Methoxyphenyl groups, in general, are associated with a range of biological activities. For instance, compounds bearing a 3,4,5-trimethoxyphenyl group have shown potent cytotoxic activity through the inhibition of tubulin polymerization.[7] Furthermore, 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[8] The presence of the dimethoxy substitution on the phenyl ring of our lead compound suggests a potential to modulate targets involved in cell proliferation and inflammatory pathways.

This guide will, therefore, focus on a systematic approach to investigate the compound's effects on targets within oncology, inflammation, and infectious diseases.

Chapter 2: The Investigative Workflow - A Multi-Target Discovery Engine

Given the novelty of this compound, a logical and efficient discovery workflow is paramount. The proposed strategy begins with broad, high-throughput screening to identify potential areas of biological activity, followed by more focused, target-based assays to elucidate the specific mechanism of action.

Chapter 3: Potential Therapeutic Target I - Cyclooxygenase-2 (COX-2) in Inflammation and Oncology

Rationale: The confluence of evidence pointing to the anti-inflammatory properties of both 1,3,4-oxadiazoles and methoxy-substituted phenyl rings makes COX-2 a high-priority putative target.[4][8] COX-2 is an inducible enzyme that plays a central role in prostaglandin biosynthesis during inflammation and is also overexpressed in various cancers, contributing to tumor growth and angiogenesis.

Signaling Pathway

Experimental Validation Workflow

1. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

-

Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes and to assess its selectivity.

-

Methodology:

-

Prepare a reaction mixture containing heme, a buffer (e.g., Tris-HCl), and either COX-1 or COX-2 enzyme.

-

Add varying concentrations of this compound or a reference inhibitor (e.g., celecoxib).

-

Incubate for a specified time at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Add a colorimetric substrate (e.g., TMPD) that changes color upon oxidation by the peroxidase activity of COX.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

2. Cell-Based Prostaglandin E2 (PGE2) Immunoassay

-

Objective: To confirm the compound's ability to inhibit COX-2 activity in a cellular context.

-

Methodology:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) to induce COX-2 expression.

-

Treat the cells with varying concentrations of the test compound.

-

Collect the cell culture supernatant after a defined incubation period.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Determine the IC50 for the inhibition of PGE2 production.

-

Chapter 4: Potential Therapeutic Target II - Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis

Rationale: Several computational and experimental studies have identified 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Signaling Pathway

Experimental Validation Workflow

1. In Vitro VEGFR-2 Kinase Assay (Luminescent)

-

Objective: To quantify the direct inhibitory effect of the compound on the kinase activity of VEGFR-2.

-

Methodology:

-

Use a commercial luminescent kinase assay kit (e.g., Kinase-Glo®).

-

In a multi-well plate, combine recombinant VEGFR-2 enzyme, a suitable substrate peptide, and ATP.

-

Add varying concentrations of this compound or a reference inhibitor (e.g., sorafenib).

-

Incubate the reaction to allow for kinase activity.

-

Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and lower inhibition).

-

Measure luminescence and calculate the IC50 value.

-

2. Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

-

Objective: To assess the compound's anti-angiogenic potential in a cell-based model.

-

Methodology:

-

Coat a 96-well plate with Matrigel®.

-

Seed HUVECs onto the Matrigel® in the presence of varying concentrations of the test compound.

-

Incubate for several hours to allow for the formation of capillary-like structures (tubes).

-

Visualize the tube formation using a microscope and capture images.

-

Quantify the degree of tube formation (e.g., total tube length, number of junctions) using image analysis software.

-

Chapter 5: Potential Therapeutic Target III - Antimicrobial Drug Targets